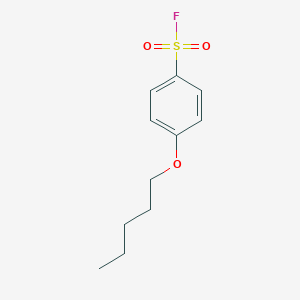
4-(Pentyloxy)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentyloxy)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. The pentyloxy group (-OC5H11) is attached to the benzene ring, providing unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)benzene-1-sulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of 4-hydroxybenzenesulfonyl fluoride with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfonates or sulfonic acids as starting materials. A facile one-pot synthesis method has been developed, which directly transforms sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pentyloxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Applications De Recherche Scientifique
4-(Pentyloxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Pentyloxy)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, forming a stable covalent bond and inactivating the enzyme. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound targets the active site serine residue .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxy)benzene-1-sulfonyl fluoride
- 4-(Ethoxy)benzene-1-sulfonyl fluoride
- 4-(Butoxy)benzene-1-sulfonyl fluoride
Uniqueness
4-(Pentyloxy)benzene-1-sulfonyl fluoride is unique due to the presence of the pentyloxy group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H15FO3S |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
4-pentoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C11H15FO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3 |
Clé InChI |
NJSXFZKLSKHCHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



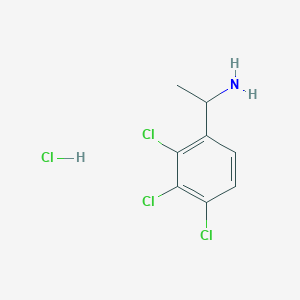
![1-[1-(Aminomethyl)cyclopropyl]but-3-yn-1-one](/img/structure/B13237662.png)

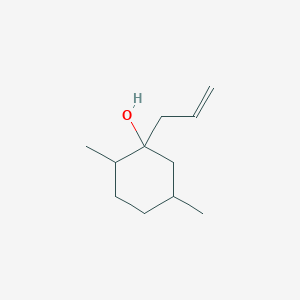
![4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13237685.png)

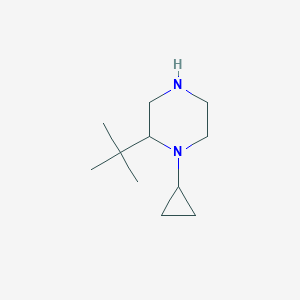
![[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
![N-[(3-bromophenyl)methyl]thian-4-amine](/img/structure/B13237726.png)

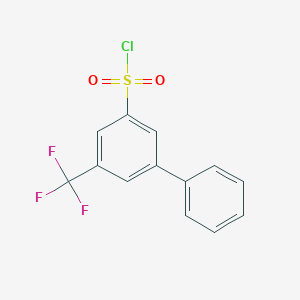
![2-[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid](/img/structure/B13237755.png)
![2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol](/img/structure/B13237762.png)
